8-Fluoro-2-oxo-1,2-dihydroquinoline-4-carboxylic acid 8-Fluoro-2-oxo-1,2-dihydroquinoline-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 288151-64-4
VCID: VC15968212
InChI: InChI=1S/C10H6FNO3/c11-7-3-1-2-5-6(10(14)15)4-8(13)12-9(5)7/h1-4H,(H,12,13)(H,14,15)
SMILES:
Molecular Formula: C10H6FNO3
Molecular Weight: 207.16 g/mol

8-Fluoro-2-oxo-1,2-dihydroquinoline-4-carboxylic acid

CAS No.: 288151-64-4

Cat. No.: VC15968212

Molecular Formula: C10H6FNO3

Molecular Weight: 207.16 g/mol

* For research use only. Not for human or veterinary use.

8-Fluoro-2-oxo-1,2-dihydroquinoline-4-carboxylic acid - 288151-64-4

Specification

CAS No. 288151-64-4
Molecular Formula C10H6FNO3
Molecular Weight 207.16 g/mol
IUPAC Name 8-fluoro-2-oxo-1H-quinoline-4-carboxylic acid
Standard InChI InChI=1S/C10H6FNO3/c11-7-3-1-2-5-6(10(14)15)4-8(13)12-9(5)7/h1-4H,(H,12,13)(H,14,15)
Standard InChI Key CIAQPLJMPBVVCV-UHFFFAOYSA-N
Canonical SMILES C1=CC2=C(C(=C1)F)NC(=O)C=C2C(=O)O

Introduction

8-Fluoro-2-oxo-1,2-dihydroquinoline-4-carboxylic acid is a synthetic compound belonging to the quinoline class of heterocyclic compounds. It features a unique molecular structure with a fluorine atom at the 8-position and a carboxylic acid group at the 4-position of the quinoline ring. This compound is notable for its potential biological activities, including antibacterial and antiviral properties .

Synthesis

The synthesis of 8-Fluoro-2-oxo-1,2-dihydroquinoline-4-carboxylic acid typically involves multi-step reactions starting from simpler quinoline derivatives. Specific reaction conditions, such as temperature, pressure, and catalysts, can vary based on the chosen synthetic route.

Biological Activities

Research indicates that compounds similar to 8-Fluoro-2-oxo-1,2-dihydroquinoline-4-carboxylic acid exhibit significant biological activities. The mechanism of action primarily involves interaction with bacterial DNA gyrase, an essential enzyme for bacterial DNA replication. By inhibiting this enzyme, the compound prevents DNA supercoiling and replication, leading to bacterial cell death. Additionally, there is potential activity against viral targets, making it a candidate for antiviral drug development.

Applications and Research Findings

8-Fluoro-2-oxo-1,2-dihydroquinoline-4-carboxylic acid has diverse applications in medicinal chemistry, particularly in developing antibiotics and antiviral agents. Continued research into this compound may reveal additional therapeutic applications across various fields.

Comparison with Similar Compounds

Compound NameCAS NumberKey Features
8-Fluoro-2-oxo-1,2-dihydroquinoline-4-carboxylic acid288151-64-4Fluorine at position 8, carboxylic acid at position 4
7-Fluoro-2-oxo-1,2-dihydroquinoline-4-carboxylic acid1227465-79-3Fluorine at position 7
6,8-Dimethyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid32431-31-5Methyl groups at positions 6 and 8
1-Methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid62542-44-3Methyl substitution at position 1
5-Methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid1617517-82-4Methyl group at position 5

Availability and Suppliers

8-Fluoro-2-oxo-1,2-dihydroquinoline-4-carboxylic acid can be sourced from various chemical suppliers, including Angel Pharmatech Ltd. and Advanced ChemBlock Inc., with purity levels typically above 95% . The compound is available for research purposes and can be shipped from multiple locations worldwide.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator